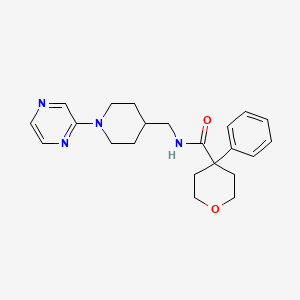

4-フェニル-N-((1-(ピラジン-2-イル)ピペリジン-4-イル)メチル)テトラヒドロ-2H-ピラン-4-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C22H28N4O2 and its molecular weight is 380.492. The purity is usually 95%.

BenchChem offers high-quality 4-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 研究者らは、この化合物の抗腫瘍剤としての可能性を調査してきました。特に、この化合物の誘導体である22iは、癌細胞株(A549、MCF-7、およびHeLa)に対して優れた抗腫瘍活性を示し、IC50値はそれぞれ0.83 ± 0.07 μM、0.15 ± 0.08 μM、および2.85 ± 0.74 μMでした。 さらに、この化合物はナノモルレベルで優れたc-Metキナーゼ阻害能力を示しました(IC50 = 48 nM) .

- この化合物の合成誘導体の一部は、in vitroでの抗菌活性について評価されました。 すべての化合物が有意な抗菌効果を示したわけではありませんでしたが、一部の化合物はグラム陽性菌である黄色ブドウ球菌とグラム陰性菌である大腸菌の両方の株に対して中等度から良好な活性を示しました .

- 新規な置換-N-(6-(4-(ピラジン-2-カルボニル)ピペラジン/ホモピペラジン-1-イル)ピリジン-3-イル)ベンゾアミド誘導体が設計および合成されました。これらの化合物は、結核菌に対する抗結核活性について評価されました。 結核の治療におけるその有効性を調べるには、さらなる研究が必要です .

抗腫瘍活性

抗菌性

抗結核の可能性

作用機序

Target of Action

The primary target of this compound is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern. The compound has been designed and synthesized as a potential anti-tubercular agent .

Mode of Action

The compound’s interaction with its target likely involves the formation of hydrogen bonds between the compound and the bacterium .

Result of Action

The compound exhibits significant anti-tubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound is effective in inhibiting the growth of Mycobacterium tuberculosis at these concentrations.

生物活性

4-Phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide, with the molecular formula C22H28N4O2, is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydro-pyran ring, a phenyl group, and a pyrazinyl-piperidine moiety. Its molecular weight is approximately 380.49 g/mol, and it exhibits a purity level typically around 95% in research applications.

Research indicates that compounds similar to 4-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide may interact with various neurotransmitter systems. For instance, studies have shown that related compounds can act as antagonists at muscarinic receptors, particularly M4 receptors, which are implicated in neurological disorders such as schizophrenia and Parkinson's disease .

Biological Activity

The biological activity of this compound has been studied primarily through its effects on the central nervous system (CNS). The following sections summarize key findings from recent studies.

In Vitro Studies

In vitro studies have shown that compounds containing piperidinyl and pyrazinyl groups can exhibit inhibitory effects on various cellular pathways. For example, some derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to reduced proliferation in cancer cell lines .

Case Studies

- Neuropharmacological Evaluation : A study investigated the neuropharmacological profile of piperidine derivatives similar to the target compound. Results indicated that these compounds could modulate neurotransmitter release and exhibit neuroprotective properties in animal models of stress-induced anxiety .

- Antitumor Activity : Another case study focused on the antitumor effects of benzamide derivatives, revealing that certain structural modifications enhance their efficacy against specific cancer cell lines. While not directly involving the compound of interest, these findings highlight the potential for similar modifications in enhancing biological activity .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

4-phenyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c27-21(22(8-14-28-15-9-22)19-4-2-1-3-5-19)25-16-18-6-12-26(13-7-18)20-17-23-10-11-24-20/h1-5,10-11,17-18H,6-9,12-16H2,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCHVCRMZQICOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C4=NC=CN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。